Bhq-O-5HT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

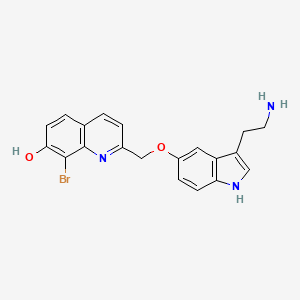

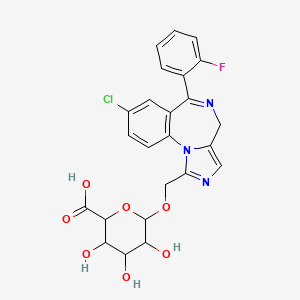

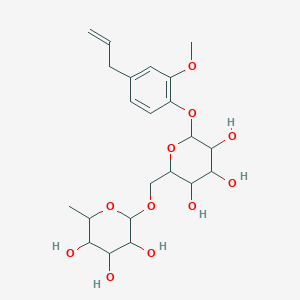

BHQ-O-5HT, also known as photoactivatable serotonin, is a compound designed to release serotonin (5-hydroxytryptamine) upon exposure to light. This compound is particularly useful in biological research for studying the role of serotonin in various physiological processes. Serotonin is a neurotransmitter involved in regulating mood, appetite, memory, learning, and pain, among other functions .

Métodos De Preparación

The synthesis of BHQ-O-5HT involves several steps. Initially, N-Boc-5HT (tert-butyl (2-(5-hydroxy-1H-indol-3-yl) ethyl)carbamate) is prepared. This compound is then reacted with MOM-BHQ-OMs (methoxymethyl-protected BHQ mesylate) in the presence of potassium carbonate in acetonitrile. The reaction mixture is refluxed for two days to yield MOM-BHQ-O-5HT(N-Boc). Finally, global deprotection with trifluoroacetic acid in dichloromethane provides this compound .

Análisis De Reacciones Químicas

BHQ-O-5HT undergoes photolysis reactions, where it releases serotonin upon exposure to light. This process can be triggered using either one-photon excitation at 368 nm or two-photon excitation at 740 nm. The quantum efficiency for one-photon photolysis is 0.40 at 365 nm in KMOPS buffer at pH 7.2 . The major product formed from this reaction is free serotonin, which can then interact with its biological targets .

Aplicaciones Científicas De Investigación

BHQ-O-5HT has a wide range of applications in scientific research. It has been used to study serotonin-regulated physiological processes in various biological systems, including cultured neurons, zebrafish larvae, and developing embryos. The compound allows for precise temporal control of serotonin release, making it a valuable tool for investigating the role of serotonin in mood regulation, pain perception, and embryonic development . Additionally, this compound has been utilized in studies exploring the effects of serotonin on neural activity and left-right asymmetry in embryonic development .

Mecanismo De Acción

BHQ-O-5HT is a “caged” serotonin molecule that releases serotonin upon photoactivation. The release of serotonin is controlled by light exposure, enabling researchers to study the effects of serotonin in a temporally precise manner. Once released, serotonin can interact with its receptors and other molecular targets, influencing various signaling pathways involved in mood regulation, pain perception, and other physiological processes .

Comparación Con Compuestos Similares

BHQ-O-5HT is unique in its ability to release serotonin upon light activation. Similar compounds include BHQ-N-5HT, which also releases serotonin but through a different photolysis mechanism. Another related compound is [Ru(bpy)2(PMe3)(5HT)]2+, a ruthenium-bipyridyl based caged serotonin that is activated by visible light . These compounds differ in their photolysis mechanisms and the wavelengths of light required for activation, but all serve the purpose of enabling controlled release of serotonin for research purposes .

Propiedades

Fórmula molecular |

C20H18BrN3O2 |

|---|---|

Peso molecular |

412.3 g/mol |

Nombre IUPAC |

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]-8-bromoquinolin-7-ol |

InChI |

InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2 |

Clave InChI |

CCXVAJCOBSSSOW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC2=C1C=CC(=C2Br)O)COC3=CC4=C(C=C3)NC=C4CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)